molecular formula C10H6F3NO4S B12856738 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole

Katalognummer: B12856738
Molekulargewicht: 293.22 g/mol
InChI-Schlüssel: SOGUJULCYBLLGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethylthio group in this compound adds to its unique chemical properties, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvents, are also being explored to make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the carboxy(hydroxy)methyl and trifluoromethylthio groups in 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole makes it unique.

Eigenschaften

Molekularformel

C10H6F3NO4S

Molekulargewicht

293.22 g/mol

IUPAC-Name

2-hydroxy-2-[6-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H6F3NO4S/c11-10(12,13)19-4-1-2-5-6(3-4)18-8(14-5)7(15)9(16)17/h1-3,7,15H,(H,16,17)

InChI-Schlüssel

SOGUJULCYBLLGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.